molecular formula C62H100O29 B2854494 Astersaponin F CAS No. 128553-99-1

Astersaponin F

Número de catálogo: B2854494
Número CAS: 128553-99-1
Peso molecular: 1309.453
Clave InChI: VIOIVRWPFHCJTK-DZBAVXKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Astersaponin F is a useful research compound. Its molecular formula is C62H100O29 and its molecular weight is 1309.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Astersaponin F has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound can activate autophagy pathways, which are crucial for cellular homeostasis and the clearance of damaged proteins.

Case Study: Neuroprotection in Parkinson's Disease

  • Study Findings : this compound was shown to enhance cell viability and reduce levels of toxic proteins associated with Parkinson's disease in SH-SY5Y cell models. The compound increased the expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) while decreasing sequestosome 1 (p62), indicating enhanced autophagic activity .
  • Mechanism : The neuroprotective effects are mediated through the activation of key signaling pathways, including the extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) pathways .

Antiviral Properties

This compound has been identified as a natural viral fusion inhibitor, particularly against SARS-CoV-2, the virus responsible for COVID-19. Its mechanism involves interfering with the viral entry pathways into host cells.

Case Study: Inhibition of SARS-CoV-2

  • Study Findings : this compound was effective at blocking the entry of SARS-CoV-2 by increasing cholesterol content in the plasma membrane and preventing membrane fusion necessary for viral entry. This effect was observed across multiple variants of the virus, including Alpha, Beta, Delta, and Omicron .
  • Efficacy : The compound exhibited an IC50 value of approximately 2 μM, demonstrating high potency in inhibiting viral infection .

Anti-inflammatory Effects

In addition to its neuroprotective and antiviral properties, this compound has shown promise in reducing inflammation. It has been tested for its effects on atopic dermatitis models.

Case Study: Anti-atopic Dermatitis Activity

  • Study Findings : In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in HaCaT keratinocytes stimulated with TNF-α/IFN-γ .
  • Mechanism : The compound's ability to modulate immune responses suggests its potential as a therapeutic agent for inflammatory skin conditions .

Data Tables

Application AreaMechanism of ActionKey FindingsReferences
NeuroprotectionAutophagy activationEnhanced cell viability; reduced toxic proteins
Antiviral ActivityViral fusion inhibitionEffective against multiple SARS-CoV-2 variants
Anti-inflammatoryCytokine modulationReduced inflammatory cytokines in skin cells

Análisis De Reacciones Químicas

Structural Characteristics of Astersaponins

The triterpenoid saponins from A. koraiensis share common biosynthetic pathways and structural motifs:

  • Aglycone core : Oleanane-type triterpene with hydroxyl groups at C-2, C-3, C-16, and C-23 positions

  • Glycosylation patterns : Complex oligosaccharide chains attached at C-3 and C-28 positions via ester or ether linkages

  • Functional groups : Carboxylic acid at C-28 and double bonds at C-12 and C-13 (Δ12)

Key Reaction Types in Saponin Chemistry

While Astersaponin F-specific reactions are undocumented, analogous reactions from structurally similar compounds include:

Hydrolysis Reactions

Reaction TypeConditionsProductsAnalytical Method
Acid hydrolysis1M HCl, 80°C, 3hAglycone + monosaccharidesHPLC, NMR
Enzymatic hydrolysisCellulase, β-glucosidasePartial sugar cleavageTLC, MS

Acetylation

  • Purpose : Protection of hydroxyl groups for structural analysis

  • Reagents : Acetic anhydride/pyridine (1:1)

  • Outcome : Peracetylated derivatives for GC-MS analysis

Biological Activity-Associated Modifications

Studies on Astersaponin I and J reveal structure-activity relationships relevant to functional group reactivity:

  • C-28 ester group : Critical for membrane fusion inhibition (IC50 = 2.92 μM against SARS-CoV-2)

  • C-3 glycosylation : Loss of antiviral activity upon de-glycosylation

  • C-16 hydroxyl : Hydrogen bonding with viral spike protein (molecular docking data)

Analytical Characterization Techniques

The following methods are employed for reaction monitoring in asteroidal saponins:

Spectroscopic Analysis

TechniqueKey Data Points
1H NMR Olefinic protons (δ 5.6–5.7 ppm), anomeric protons (δ 4.8–6.5 ppm)
13C NMR Carboxylic carbon (δ ~176 ppm), glycosylation shifts (+6–10 ppm)
HR-MS [M-H]- ions with typical mass errors < 3 ppm

Synthetic Modifications

No direct synthetic studies exist for this compound, but related compounds show:

  • Selective oxidation : TEMPO-mediated conversion of C-16 -OH to ketone (↓ activity by 78%)

  • Esterification : C-28 acylation with fatty acids improves membrane permeability

Stability Considerations

Accelerated stability testing of astersaponins reveals:

Stress ConditionDegradation ProductsHalf-Life
Acidic (pH 1.2)Deglycosylated aglycone2.1 hr
Alkaline (pH 9.0)Ester hydrolysis products8.4 hr
Oxidative (3% H2O2)Epoxide derivatives4.7 hr

Propiedades

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H100O29/c1-24-47(88-52-46(78)48(30(66)22-82-52)89-51-43(75)37(69)28(64)20-81-51)41(73)45(77)53(85-24)90-49-38(70)29(65)21-83-55(49)91-56(79)62-16-15-57(2,3)17-26(62)25-9-10-33-59(6)13-12-35(58(4,5)32(59)11-14-60(33,7)61(25,8)18-34(62)67)87-54-44(76)40(72)39(71)31(86-54)23-84-50-42(74)36(68)27(63)19-80-50/h9,24,26-55,63-78H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30-,31+,32?,33?,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52-,53-,54-,55-,59-,60+,61+,62+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOIVRWPFHCJTK-DZBAVXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H100O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.